molecular formula C19H20N2O4S B2747569 1-(2-methoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 878428-08-1

1-(2-methoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2747569
CAS No.: 878428-08-1
M. Wt: 372.44
InChI Key: ZAFBUXQMCSEPCZ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a tetrahydrothienoimidazolone derivative characterized by a bicyclic framework fused with aromatic substituents. The compound features a 2-methoxyphenyl group at position 1 and a 2-methylphenyl (o-tolyl) group at position 3, along with a sulfone moiety (5,5-dioxide).

Properties

IUPAC Name

3-(2-methoxyphenyl)-1-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-13-7-3-4-8-14(13)20-16-11-26(23,24)12-17(16)21(19(20)22)15-9-5-6-10-18(15)25-2/h3-10,16-17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFBUXQMCSEPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C13H15N O4S
  • Molecular Weight : 281.33 g/mol
  • CAS Number : Not specified in the sources but can be derived from the structure.

Antiviral and Antitumor Activities

Research indicates that compounds similar to 1-(2-methoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one exhibit significant antiviral and antitumor activities. For instance:

  • Antiviral Activity : Analogous compounds have shown efficacy against various viruses, including HIV and hepatitis C virus (HCV). For example, certain thiazolidinone derivatives demonstrated IC50 values against HCV NS5B of approximately 32.2 μM, indicating promising antiviral potential .
  • Antitumor Activity : Compounds within this class have been evaluated for their ability to inhibit cancer cell proliferation. A study on thieno[3,4-d]imidazoles reported that modifications at specific positions significantly enhanced cytotoxicity against various cancer cell lines .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in viral replication and tumor growth. For example, inhibition of RNA polymerase in viral pathogens has been a noted mechanism for related thiazolidinone derivatives .
  • Modulation of Cell Signaling Pathways : The compound's structural characteristics allow it to interact with various cellular receptors and signaling pathways, potentially leading to altered cell survival and proliferation rates.

Study on Antiviral Activity

A notable study highlighted the antiviral effects of thieno[3,4-d]imidazole derivatives against HIV. The derivatives exhibited EC50 values ranging from 0.26 μM to 0.96 μg/mL against different strains of the virus. The therapeutic index was also favorable, suggesting a low cytotoxicity profile compared to their antiviral efficacy .

Study on Antitumor Activity

In another study focused on cancer treatment, derivatives similar to the compound were tested against human cancer cell lines. The results indicated that modifications at specific positions could enhance their cytotoxic effects significantly, with some compounds achieving IC50 values as low as 0.20 μM in vitro .

Data Summary Table

Activity Type IC50/EC50 Values Reference
Antiviral (HIV)0.26 μM - 0.96 μg/mL
Antitumor (Cancer)0.20 μM
Enzyme InhibitionIC50 = 32.2 μM

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Antiviral Properties

In vitro studies have shown that similar thienoimidazole derivatives possess antiviral properties. For instance, compounds in this class have demonstrated effective inhibition against HIV with an EC50 value around 3.98 μM. Investigating the antiviral efficacy of 1-(2-methoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one could yield promising results.

Anticancer Potential

Thieno[3,4-d]imidazoles have been evaluated for their ability to inhibit key enzymes involved in cancer progression. Structural modifications to the core can enhance their efficacy against various cancer cell lines. This compound's unique structure may offer novel mechanisms for anticancer activity.

Synthesis and Characterization

Recent studies have focused on synthesizing thienoimidazole derivatives to explore their biological activities. The synthesis typically involves multi-step reactions that allow for the introduction of various functional groups to optimize activity.

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized several thienoimidazole derivatives and evaluated their biological activities against viral infections and cancer cell lines. The findings suggested that specific modifications to the structure could significantly enhance efficacy.
  • Pharmacological Evaluation : Research has shown that thieno[3,4-d]imidazoles can inhibit enzymes involved in disease processes such as cancer and viral infections. These studies provide a framework for understanding how modifications to the core structure can impact biological activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • The trifluoromethyl group in increases molecular weight (412.45 g/mol) compared to methyl/methoxy analogs (e.g., 356.44 g/mol in ).
  • Allyl substituents () reduce symmetry and may lower crystallinity.

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group (strongly electron-withdrawing) correlates with a lower predicted pKa (-1.13), suggesting enhanced acidity compared to methyl/methoxy analogs .

Density Trends :

  • Higher density in (1.56 g/cm³) reflects the heavier fluorine atoms and rigid trifluoromethyl substituent.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of:

  • Solvent polarity : Polar solvents (e.g., DMF, DMSO) enhance reaction rates but may reduce selectivity for bulky substituents .
  • Temperature : Optimal yields are achieved at 80–100°C for cyclization steps .
  • Catalysts : Acidic catalysts (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) facilitate imidazole ring formation .
ParameterImpact on Yield/PurityExample Conditions
Solvent ChoiceHigher polarity → faster kineticsDMF (dielectric constant: 37)
Reaction TimeExtended time → risk of side products6–8 hours for cyclization
Catalyst LoadingExcess → reduced purity0.5–1.0 mol% ZnCl₂

Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?

  • ¹H/¹³C NMR : Assign methoxyphenyl (δ 3.8–4.0 ppm) and methylphenyl (δ 2.3–2.5 ppm) substituents .
  • XRD : Resolves dihedral angles between the thieno and imidazole rings (typically 10–15°) .
  • FT-IR : Confirms sulfone groups (asymmetric S=O stretching at 1300–1350 cm⁻¹) .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. methyl groups) affect biological activity?

  • Methoxyphenyl : Enhances solubility via polar interactions but may reduce membrane permeability .
  • Methylphenyl : Increases hydrophobicity, favoring receptor binding in lipophilic environments .
  • SAR Insights :
Substituent PositionActivity Trend (IC₅₀)Proposed Mechanism
2-Methoxy (Ar₁)Moderate antimicrobialDisrupts bacterial membrane integrity
2-Methyl (Ar₂)Improved enzyme inhibitionSteric hindrance at active site

Q. How can conflicting solubility data from different studies be resolved?

Discrepancies arise from:

  • Measurement methods : Shake-flask vs. HPLC-derived logP values vary by ±0.5 units .
  • Crystallinity : Amorphous forms (solubility ~2 mg/mL) vs. crystalline (solubility ~0.5 mg/mL) .
  • Resolution Strategy :
  • Use standardized protocols (e.g., USP <711> dissolution testing).
  • Conduct polymorph screening via DSC/XRD to identify dominant forms .

Q. What computational approaches predict binding affinity for pharmacological targets?

  • Molecular docking : Prioritize targets like cyclooxygenase-2 (COX-2) or bacterial topoisomerases .
  • MD Simulations : Evaluate stability of ligand-enzyme complexes over 100 ns trajectories .
  • Key Metrics :
TargetDocking Score (kcal/mol)Binding Pocket Residues
COX-2−8.2 ± 0.3Arg120, Tyr355
DNA gyrase (E. coli)−7.6 ± 0.4Asp73, Gly77

Methodological Recommendations

Designing a stability study under accelerated conditions

  • Stressors :
  • Thermal : 40°C/75% RH for 4 weeks to assess degradation pathways (e.g., sulfone hydrolysis) .
  • Photolytic : Expose to UV (320 nm) for 48 hours; monitor via HPLC for oxidation byproducts .
    • Analytical Tools :
Degradation PathwayMarker Peak (HPLC)Retention Time (min)
Hydrolysism/z 285 [M+H]⁺12.3
Oxidationm/z 301 [M+H]⁺14.7

Resolving contradictory enzyme inhibition data across assays

  • Assay Variability : Differences in substrate concentrations (e.g., ATP levels in kinase assays) .
  • Solution : Normalize activity to positive controls (e.g., staurosporine for kinases) and use IC₅₀ ratios .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show none?

  • Cell Line Specificity : Activity is pronounced in MDA-MB-231 (breast cancer) but absent in HeLa (cervical) .
  • Mechanistic Hypothesis : The compound may target β-tubulin isoforms overexpressed in specific cancers .
  • Validation Experiment : Perform siRNA knockdown of β-tubulin subtypes and reassess cytotoxicity .

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